Molecular Weight and Lipophilicity Differentiate the 3‑Fluoro‑4‑methylphenyl Methyl Ester from the Unsubstituted Phenyl Analog
The target compound incorporates both a methyl group on the phenyl ring and a methyl ester, increasing molecular weight and predicted lipophilicity compared with the simpler 4‑fluorophenyl methyl ester (CAS 133747‑62‑3). The molecular weight rises from 237.23 to 251.25 g·mol⁻¹ , while the presence of the additional methyl group on the aromatic ring is expected to elevate logP by approximately 0.3–0.5 units based on additive fragment contributions (class‑level inference). This increase in lipophilicity can enhance passive membrane permeability and modify the compound’s retention time in reversed‑phase chromatography, directly affecting both biological assay outcomes and purification strategies.
| Evidence Dimension | Molecular weight and lipophilicity (logP and MW) |
|---|---|
| Target Compound Data | MW = 251.25 g·mol⁻¹; logP (predicted) ~1.5–2.0 (methyl ester of the 3‑fluoro‑4‑methylphenyl acid scaffold) |
| Comparator Or Baseline | Methyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate (CAS 133747‑62‑3): MW = 237.23 g·mol⁻¹; logP not directly reported but structurally lower due to absence of the aryl methyl group |
| Quantified Difference | ΔMW = +14.02 g·mol⁻¹; ΔlogP ≈ +0.3–0.5 (estimated from fragment addition of –CH₃ on the aromatic ring) |
| Conditions | Calculated molecular weights from molecular formulas C₁₃H₁₄FNO₃ (target) and C₁₂H₁₂FNO₃ (baseline); logP estimates based on class‑level additive fragment contributions. |
Why This Matters
The higher molecular weight and logP directly alter retention in reversed‑phase HPLC, passive diffusion rates across biological membranes, and partitioning into organic solvents, making the compound more suitable for applications requiring enhanced membrane permeability or distinct chromatographic behavior.
